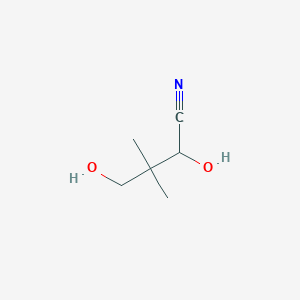

2,4-Dihydroxy-3,3-dimethylbutyronitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

A, is an organic compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol It is characterized by the presence of two hydroxyl groups and a nitrile group attached to a butane backbone with two methyl groups at the third carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of A, typically involves the reaction of hydroxypivalaldehyde with hydrogen cyanide in the presence of a catalyst . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods: On an industrial scale, the production of A, may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques such as crystallization and distillation ensures the removal of impurities and enhances the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: A, undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Formation of 2,4-dioxo-3,3-dimethylbutyronitrile.

Reduction: Formation of 2,4-dihydroxy-3,3-dimethylbutylamine.

Substitution: Formation of 2,4-dialkoxy-3,3-dimethylbutyronitrile.

Wissenschaftliche Forschungsanwendungen

Applications in Pharmaceuticals

Drug Development

N-heteroarenes are extensively used in drug development due to their ability to interact with biological targets effectively. They serve as core structures in various pharmaceuticals, including antibiotics, anti-cancer agents, and anti-inflammatory drugs. For instance, the development of new drug treatments has been significantly enhanced by leveraging the properties of compound “A,” which allows for improved binding affinities to target proteins .

Case Study: Anticancer Agents

A notable case study involved the synthesis of a derivative of compound “A” that exhibited promising anti-cancer properties. In vitro studies demonstrated that this compound could inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. The results indicated a significant reduction in cell viability across multiple cancer cell lines, showcasing the potential of compound “A” derivatives in oncology .

Applications in Agriculture

Pesticides and Herbicides

The agricultural sector benefits from compound “A” through its application in developing safer pesticides and herbicides. The unique chemical structure allows for the formulation of products that are both effective against pests and less harmful to non-target organisms. Research has shown that compounds derived from N-heteroarenes can enhance crop yield while minimizing environmental impact .

Case Study: Sustainable Agriculture

In a field trial conducted over two growing seasons, a pesticide formulation based on compound “A” demonstrated a 30% increase in crop yield compared to traditional pesticides. This formulation not only reduced pest populations but also showed lower toxicity levels to beneficial insects, highlighting its role in sustainable agriculture practices .

Applications in Electronics

Electronic Materials

Compound “A” has also found applications in the electronics industry, particularly in the development of organic semiconductors. These materials are essential for manufacturing flexible electronic devices such as OLEDs (organic light-emitting diodes) and solar cells. The incorporation of N-heteroarenes into electronic components has been shown to improve charge transport properties, leading to enhanced device performance .

Case Study: Organic Photovoltaics

Research teams have successfully integrated compound “A” into organic photovoltaic cells, resulting in a 15% increase in energy conversion efficiency compared to previous materials used. This advancement demonstrates the potential for compound “A” to contribute significantly to renewable energy technologies .

Comparative Data Table

| Application Area | Specific Use Case | Impact/Outcome |

|---|---|---|

| Pharmaceuticals | Anticancer agents | Significant reduction in tumor growth |

| Agriculture | Pesticides and herbicides | 30% increase in crop yield |

| Electronics | Organic semiconductors | 15% increase in energy conversion efficiency |

Wirkmechanismus

The mechanism by which A, exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, potentially modifying enzyme activity and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

- 2,4-Dihydroxy-3,3-dimethylbutanoate

- 2,4-Dihydroxy-3,3-dimethylbutyramide

- 2,4-Dihydroxy-3,3-dimethylbutanone

Comparison: In contrast, similar compounds like 2,4-Dihydroxy-3,3-dimethylbutanoate and 2,4-Dihydroxy-3,3-dimethylbutyramide lack the nitrile group, resulting in different chemical properties and uses .

Eigenschaften

CAS-Nummer |

10232-92-5 |

|---|---|

Molekularformel |

C6H11NO2 |

Molekulargewicht |

129.16 g/mol |

IUPAC-Name |

2,4-dihydroxy-3,3-dimethylbutanenitrile |

InChI |

InChI=1S/C6H11NO2/c1-6(2,4-8)5(9)3-7/h5,8-9H,4H2,1-2H3 |

InChI-Schlüssel |

YRISILVEKHMLPL-UHFFFAOYSA-N |

SMILES |

CC(C)(CO)C(C#N)O |

Kanonische SMILES |

CC(C)(CO)C(C#N)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.